2-cyclopropyl-4,5-dimethyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine 2-cyclopropyl-4,5-dimethyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2548993-45-7
VCID: VC11831738
InChI: InChI=1S/C19H22N6S/c1-12-13(2)21-17(14-3-4-14)23-18(12)24-7-9-25(10-8-24)19-22-15-11-20-6-5-16(15)26-19/h5-6,11,14H,3-4,7-10H2,1-2H3
SMILES: CC1=C(N=C(N=C1N2CCN(CC2)C3=NC4=C(S3)C=CN=C4)C5CC5)C
Molecular Formula: C19H22N6S
Molecular Weight: 366.5 g/mol

2-cyclopropyl-4,5-dimethyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine

CAS No.: 2548993-45-7

Cat. No.: VC11831738

Molecular Formula: C19H22N6S

Molecular Weight: 366.5 g/mol

* For research use only. Not for human or veterinary use.

2-cyclopropyl-4,5-dimethyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine - 2548993-45-7

Specification

CAS No. 2548993-45-7
Molecular Formula C19H22N6S
Molecular Weight 366.5 g/mol
IUPAC Name 2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine
Standard InChI InChI=1S/C19H22N6S/c1-12-13(2)21-17(14-3-4-14)23-18(12)24-7-9-25(10-8-24)19-22-15-11-20-6-5-16(15)26-19/h5-6,11,14H,3-4,7-10H2,1-2H3
Standard InChI Key LHTCHGNNLRKENW-UHFFFAOYSA-N
SMILES CC1=C(N=C(N=C1N2CCN(CC2)C3=NC4=C(S3)C=CN=C4)C5CC5)C
Canonical SMILES CC1=C(N=C(N=C1N2CCN(CC2)C3=NC4=C(S3)C=CN=C4)C5CC5)C

Introduction

Overview of the Compound

"2-cyclopropyl-4,5-dimethyl-6-(4-{ thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine" is a complex heterocyclic compound. It features:

  • A pyrimidine core substituted with cyclopropyl and dimethyl groups.

  • A piperazine moiety linked to a thiazolo[4,5-c]pyridine fragment.

The structure suggests potential biological activity due to the presence of heteroatoms (nitrogen and sulfur) and aromatic systems, which are common in bioactive molecules.

Potential Applications

Compounds with similar scaffolds have been explored for various applications:

  • Pharmaceuticals: Heterocyclic compounds like pyrimidines and thiazolopyridines are often studied for their roles as enzyme inhibitors, antiviral agents, or anticancer drugs.

  • Molecular Docking: Such structures are frequently used in computational studies to predict interactions with biological targets.

Synthesis

While specific synthetic pathways for this compound are not available in the results, general strategies for synthesizing similar molecules include:

  • Pyrimidine Core Construction: Typically synthesized via condensation reactions involving urea or guanidine derivatives with β-diketones.

  • Thiazolopyridine Formation: Achieved through cyclization reactions involving thioamides and α-halo ketones.

  • Piperazine Functionalization: Piperazine derivatives are often introduced via nucleophilic substitution reactions.

Characterization Techniques

To confirm the structure and purity of such compounds:

  • NMR Spectroscopy (¹H and ¹³C): For structural elucidation.

  • Mass Spectrometry (MS): For molecular weight determination.

  • X-ray Crystallography: For precise 3D structural information.

  • IR Spectroscopy: To identify functional groups.

Biological Evaluation

Given its structural features, the compound could be evaluated for:

  • Enzyme inhibition (e.g., kinases or polymerases).

  • Antimicrobial or antiviral activity.

  • Cytotoxicity against cancer cell lines.

Data Table Template

If data were available, it could be summarized as follows:

PropertyValue/Details
Molecular FormulaNot specified in results
Molecular WeightNot specified in results
Melting PointNot specified in results
SolubilityNot specified in results
Biological ActivityHypothetical (e.g., enzyme target)
Synthetic YieldNot specified in results

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